molecular formula C23H13ClN2O3S3 B11472783 N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide

N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide

Cat. No.: B11472783
M. Wt: 497.0 g/mol
InChI Key: JJZLBKDHUKDHNA-XHPQRKPJSA-N
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Description

N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole moiety, a naphthalene ring, and a sulfonamide group.

Preparation Methods

The synthesis of N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-CHLOROBENZENE-1-SULFONAMIDE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide and catalysts such as palladium on carbon.

Scientific Research Applications

N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-CHLOROBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as GABA receptors and sodium channels. These interactions modulate neuronal activity, leading to its anticonvulsant effects . The compound may also inhibit bacterial enzymes, contributing to its antibacterial properties .

Comparison with Similar Compounds

N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-CHLOROBENZENE-1-SULFONAMIDE can be compared with other benzothiazole derivatives:

Properties

Molecular Formula

C23H13ClN2O3S3

Molecular Weight

497.0 g/mol

IUPAC Name

(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C23H13ClN2O3S3/c24-14-9-11-15(12-10-14)32(28,29)26-19-13-21(22(27)17-6-2-1-5-16(17)19)31-23-25-18-7-3-4-8-20(18)30-23/h1-13H/b26-19-

InChI Key

JJZLBKDHUKDHNA-XHPQRKPJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C=C(C2=O)SC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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